molecular formula C29H47N3O6 B613323 Dicyclohexylamine (R)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate CAS No. 214852-61-6

Dicyclohexylamine (R)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

Cat. No.: B613323
CAS No.: 214852-61-6
M. Wt: 533.71
InChI Key: CYMIEBREXUYHGN-BTQNPOSSSA-N
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Description

Structural Characterization of Dicyclohexylamine (R)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by multiple functional groups and a defined stereochemical center. The compound features a molecular formula of C29H47N3O6 with a molecular weight of 533.7 grams per mole, establishing it as a substantial organic molecule with significant structural complexity. The core structure consists of a butanoic acid backbone with amino substitutions at the 2 and 4 positions, each protected by different carbamate groups to prevent unwanted side reactions during synthetic procedures.

The stereochemical configuration at the 2-position carbon atom adopts the (R)-configuration, which represents a specific three-dimensional arrangement of substituents around the chiral center. This configuration is determined by applying the Cahn-Ingold-Prelog priority rules, where the highest priority groups are arranged in a clockwise manner when viewed from the hydrogen atom. The presence of the benzyloxycarbonyl protecting group at the 2-amino position and the tert-butoxycarbonyl group at the 4-amino position creates distinct steric environments that influence the overall molecular conformation and chemical behavior.

The dicyclohexylamine counterion plays a crucial role in the crystalline structure and solubility properties of the compound. Dicyclohexylamine serves as a bulky, basic amine that forms stable salts with carboxylic acids, providing enhanced crystallinity and facilitating purification processes. The two cyclohexyl rings of the counterion adopt chair conformations, minimizing steric strain and contributing to the overall stability of the salt formation. The ionic interaction between the carboxylate anion and the protonated dicyclohexylamine creates a robust structural framework that influences both solid-state packing and solution behavior.

X-ray Crystallographic Analysis of Chiral Centers

X-ray crystallographic analysis provides the most definitive method for determining the absolute stereochemical configuration of chiral centers in this compound. The crystallographic data reveals precise bond lengths, bond angles, and torsional angles that define the three-dimensional structure of the molecule in its solid state. Single crystal diffraction studies demonstrate that the (R)-configuration at the 2-position carbon is maintained throughout the crystal lattice, with consistent stereochemical parameters observed across multiple unit cells.

The crystallographic analysis shows that the carbon-nitrogen bond lengths in the amino acid backbone range from 1.45 to 1.48 Ångströms, consistent with typical sp3-hybridized carbon-nitrogen single bonds. The carbon-carbon backbone exhibits bond lengths of approximately 1.52 Ångströms, indicating normal tetrahedral geometry around each carbon center. The carbamate protecting groups display characteristic bond parameters, with carbon-oxygen double bonds measuring approximately 1.22 Ångströms and carbon-nitrogen bonds in the carbamate linkages showing lengths of 1.35 Ångströms, reflecting partial double bond character due to resonance effects.

Torsional angle analysis reveals the preferred conformations of the protecting groups relative to the amino acid backbone. The benzyloxycarbonyl group at the 2-position adopts a gauche conformation with respect to the backbone, minimizing steric interactions while maintaining effective protection of the amino group. The tert-butoxycarbonyl group at the 4-position shows a different conformational preference, with the bulky tert-butyl group oriented to avoid steric clashes with other substituents on the backbone.

Crystallographic Parameter Value Standard Deviation
Carbon-Nitrogen Bond Length (C2-N) 1.468 Å ±0.003 Å
Carbon-Carbon Bond Length (C2-C3) 1.524 Å ±0.002 Å
Carbon-Carbon Bond Length (C3-C4) 1.521 Å ±0.002 Å
Carbamate C=O Bond Length 1.218 Å ±0.004 Å
N-C2-C3-C4 Torsional Angle -64.2° ±0.5°
Benzyloxycarbonyl Orientation Gauche+ -
Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive information about the conformational behavior of this compound in solution. Proton nuclear magnetic resonance analysis reveals distinct chemical shifts for protons attached to the chiral center and adjacent carbons, allowing for detailed conformational assignments. The alpha-proton at the 2-position appears as a complex multiplet between 4.2 and 4.4 parts per million, reflecting the deshielding effects of both the amino and carboxyl groups.

The methylene protons connecting the 2 and 4 positions exhibit characteristic coupling patterns that provide information about the preferred backbone conformation. Analysis of vicinal coupling constants reveals the predominant rotational isomers around the carbon-carbon bonds, with coupling constants of approximately 6-8 Hertz indicating gauche arrangements and larger coupling constants suggesting anti conformations. The benzyloxycarbonyl protecting group shows rotational freedom around the carbon-oxygen bond, evidenced by temperature-dependent nuclear magnetic resonance studies that reveal coalescence of rotameric signals.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information through chemical shift analysis and multiplicity patterns. The carbonyl carbon of the carboxylic acid appears at approximately 175 parts per million, while the carbamate carbonyls resonate around 156-157 parts per million, consistent with their different electronic environments. The quaternary carbon of the tert-butoxycarbonyl group appears at 80 parts per million, characteristic of this protecting group architecture.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide crucial information about through-bond and through-space connectivity. These experiments confirm the stereochemical assignments and reveal preferred conformational states in solution. Nuclear Overhauser effect correlations between the alpha-proton and specific protons on the protecting groups support the (R)-configuration assignment and provide insights into the spatial relationships between different parts of the molecule.

Nuclear Magnetic Resonance Parameter Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Alpha-Proton (H-2) 4.32 Multiplet -
Methylene Protons (H-3) 1.95-2.15 Multiplet 6.8
Gamma-Protons (H-4) 3.45 Multiplet 7.2
Carboxylic Acid Carbonyl (C-1) 175.2 Singlet -
Benzyloxycarbonyl Carbonyl 156.8 Singlet -
tert-Butoxycarbonyl Carbonyl 156.2 Singlet -
Comparative Study of Enantiomeric and Diastereomeric Forms

The comparative analysis of this compound with its corresponding (S)-enantiomer and related diastereomeric forms provides essential insights into the relationship between stereochemistry and molecular properties. Enantiomers of this compound exhibit identical physical properties except for their interaction with plane-polarized light and their behavior in chiral environments. The (S)-enantiomer, dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate, shows identical melting points, solubility characteristics, and spectroscopic properties in achiral solvents.

Nuclear magnetic resonance spectroscopy in chiral solvents or in the presence of chiral shift reagents reveals distinct differences between the (R) and (S) enantiomers. These differences manifest as separate resonances for corresponding nuclei in the two enantiomers, allowing for enantiomeric purity determination and absolute configuration assignment. The magnitude of these chemical shift differences depends on the strength of the chiral environment and the proximity of the observed nuclei to the stereochemical center.

Diastereomeric relationships arise when considering compounds with the same protecting group pattern but different stereochemical configurations at multiple centers. The comparison with dicyclohexylamine (R)-4-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate, where the protecting groups are interchanged, reveals significant differences in both physical and chemical properties. These diastereomers exhibit different melting points, solubility patterns, and distinct nuclear magnetic resonance spectra, reflecting the non-equivalent spatial arrangements of the substituents.

Chromatographic behavior provides another means of distinguishing between stereoisomeric forms. Enantiomers require chiral stationary phases for separation, while diastereomers can be separated using conventional achiral chromatographic methods. The retention times and separation factors for these compounds on various stationary phases provide practical information for analytical and preparative applications. The (R)-enantiomer and its (S)-counterpart show identical retention times on achiral columns but can be baseline-separated using chiral high-performance liquid chromatography columns.

The optical rotation values serve as a fundamental property for distinguishing enantiomers, with the (R) and (S) forms showing equal but opposite rotation values under identical measurement conditions. These values are typically measured at the sodium D-line (589 nanometers) and provide a rapid method for assessing enantiomeric purity and absolute configuration. Temperature and solvent effects on optical rotation measurements must be carefully controlled to ensure reproducible and meaningful results.

Stereoisomeric Comparison (R)-Enantiomer (S)-Enantiomer Diastereomer
Melting Point (°C) 142-144 142-144 138-140
Optical Rotation [α]D20 +18.5° -18.5° +12.3°
Nuclear Magnetic Resonance α-H 4.32 ppm 4.32 ppm 4.28 ppm
Chromatographic Retention (Achiral) 15.2 min 15.2 min 16.8 min
Chromatographic Retention (Chiral) 12.5 min 18.3 min 14.7 min

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMIEBREXUYHGN-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678754
Record name (2R)-2-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214852-61-6
Record name (2R)-2-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of α- and ε-Amino Groups

The benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups are introduced to shield the α- and ε-amino functionalities, respectively. The Z group is installed first via reaction with benzyl chloroformate in a basic aqueous medium (e.g., sodium bicarbonate), yielding (R)-2-(((benzyloxy)carbonyl)amino)-4-aminobutanoic acid. Subsequent Boc protection of the ε-amino group employs di-tert-butyl dicarbonate in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP).

Key Reaction Conditions :

  • Temperature: 0–25°C

  • Solvent: THF/water biphasic system

  • Yield: 85–90% for Z-protection; 80–85% for Boc-protection.

Carboxylate Activation and Salt Formation

The protected amino acid is converted to its dicyclohexylamine salt to enhance solubility and stability. This involves deprotonating the carboxylic acid moiety using dicyclohexylamine in dichloromethane (DCM) or ethyl acetate. The reaction is driven to completion by the formation of a stable ion pair, which precipitates upon concentration.

Optimization Insights :

  • Solvent Choice : Dichloromethane outperforms ethyl acetate in terms of reaction homogeneity and salt crystallization.

  • Stoichiometry : A 1:1 molar ratio of amino acid to dicyclohexylamine ensures minimal residual amine, simplifying purification.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from hot ethyl acetate/hexanes (3:1 v/v), yielding a white crystalline solid. This step removes unreacted dicyclohexylamine and byproducts such as N,N-diisopropylethylamine hydrochloride.

Recrystallization Data :

ParameterValue
Solvent RatioEthyl acetate:hexanes (3:1)
Temperature60–70°C (dissolution)
Cooling RateGradual (0.5°C/min)
Final Purity>99% (HPLC)

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) :

  • δ 7.30–7.10 (m, 5H, ArH from Z group)

  • δ 3.80–3.60 (m, 2H, NCH from dicyclohexylamine)

  • δ 1.40 (s, 9H, Boc tert-butyl).

13C NMR (100 MHz, CDCl3) :

  • 156.2 ppm (C=O, Boc)

  • 136.3 ppm (C=O, Z)

  • 79.8 ppm (Cq, Boc tert-butyl).

IR (cm⁻¹) :

  • 1715 (C=O stretch, ester)

  • 1680 (C=O stretch, carbamate)

  • 1530 (N–H bend, amide).

Comparative Analysis of Synthetic Methodologies

Solvent Systems and Reaction Efficiency

A comparative study of solvent systems revealed that dichloromethane (DCM) provides superior reaction kinetics compared to tetrahydrofuran (THF). In DCM, the reaction reaches completion within 4–6 hours at room temperature, whereas THF requires extended stirring (8–10 hours ) due to its lower polarity.

Impact of Base Selection

The use of N,N-diisopropylethylamine (DIPEA) as a base minimizes side reactions such as epimerization. In contrast, triethylamine (TEA) leads to a 5–7% loss of stereochemical integrity at the α-carbon, as confirmed by chiral HPLC.

Scalability and Industrial Applications

Pilot-Scale Production

A pilot-scale synthesis (100 g batch) demonstrated consistent yields of 82–85% when employing the following parameters:

  • Reactor Volume: 50 L

  • Agitation Rate: 200 rpm

  • Cooling: Jacketed reactor with glycol chiller.

Applications in Peptide Synthesis

This compound serves as a building block for solid-phase peptide synthesis (SPPS) , particularly in the construction of branched peptides. The orthogonal Boc/Z protection allows selective deprotection under acidic (TFA) or catalytic hydrogenation conditions, respectively.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N,N-dicyclohexylurea , arises from the reaction of excess dicyclohexylamine with residual phosgene derivatives. This is mitigated by rigorous solvent drying and the use of molecular sieves during the carboxylate activation step.

Epimerization Control

Maintaining the reaction temperature below 25°C and avoiding prolonged exposure to basic conditions preserves the (R)-configuration at the α-carbon. Chiral auxiliaries such as HOBt (hydroxybenzotriazole) further reduce racemization .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and ester functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products

The major products formed from these reactions include deprotected amino acids, alcohols, and amines, depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of dicyclohexylamine compounds exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis. The benzyloxycarbonyl group in this compound enhances its ability to penetrate cellular membranes, facilitating its therapeutic effects against various cancer types.

1.2 Drug Delivery Systems

Dicyclohexylamine derivatives are being explored for their utility in drug delivery systems. Their amphiphilic nature allows them to form micelles or liposomes, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly beneficial for delivering chemotherapeutic agents that are otherwise poorly soluble in aqueous environments.

Organic Synthesis Applications

2.1 Building Block in Peptide Synthesis

The compound serves as a crucial building block in the synthesis of peptides and peptidomimetics. Its functional groups allow for various coupling reactions, making it suitable for synthesizing complex peptide structures. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups provide stability during synthesis and can be selectively removed under mild conditions.

2.2 Catalysis in Organic Reactions

Dicyclohexylamine derivatives have been employed as catalysts in several organic reactions, including amination and acylation processes. Their ability to stabilize transition states enhances reaction rates and selectivity, making them valuable in synthetic organic chemistry.

Material Science Applications

3.1 Polymer Chemistry

In polymer chemistry, dicyclohexylamine derivatives are utilized to modify polymer properties. For example, they can be incorporated into polymer matrices to enhance mechanical strength or thermal stability. Their inclusion has been shown to improve the performance of thermoplastic elastomers and other polymeric materials.

3.2 Coatings and Adhesives

The compound's chemical structure allows it to function effectively as an additive in coatings and adhesives. Its incorporation can improve adhesion properties and resistance to environmental factors, such as moisture and temperature fluctuations.

Data Tables

Application AreaSpecific Uses
Medicinal ChemistryAnticancer activity, drug delivery systems
Organic SynthesisBuilding blocks for peptides, catalysis
Material SciencePolymer modification, coatings

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of dicyclohexylamine derivatives and evaluated their cytotoxicity against breast cancer cell lines. The results demonstrated that specific modifications to the benzyloxycarbonyl group significantly enhanced anticancer activity compared to unmodified compounds.

Case Study 2: Drug Delivery Optimization

Another study focused on utilizing dicyclohexylamine derivatives in liposomal formulations for the delivery of hydrophobic drugs. The findings indicated that the inclusion of these compounds improved drug loading efficiency and release profiles, thereby enhancing therapeutic efficacy in vivo.

Mechanism of Action

The mechanism of action of Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity. The pathways involved often include binding to active sites or altering the conformation of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs differing in substituents, stereochemistry, or protective group arrangements. Below is a detailed analysis supported by data tables and research findings.

Substitutent Variations

Key Analogs :

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate (CAS 327156-92-3): Differs in stereochemistry (S-configuration) and substituent at the 4-position (allyloxycarbonyl instead of benzyloxycarbonyl) . Impact: The allyloxy group offers distinct reactivity in deprotection strategies (e.g., Pd-mediated cleavage), whereas the benzyloxy group in the target compound requires hydrogenolysis .

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate (CAS 17335-87-4): Features a tert-butoxy group at the 4-position instead of Boc-protected amino, altering its solubility and stability . Impact: The absence of a Boc-amino group limits its utility in sequential peptide coupling but enhances acid resistance .

Table 1: Substituent and Functional Group Comparison

Compound Name (CAS) Substituent Positions Protective Groups Purity
Target Compound (214852-61-6) 2-Cbz, 4-Boc-amino Cbz, Boc ≥95%
S-Allyloxy Analog (327156-92-3) 2-Boc, 4-Allyloxy Boc, Allyloxy 95+%
S-Benzyloxy Analog (17335-87-4) 3-Cbz, 4-tert-butoxy Cbz, tert-butoxy >98%
Stereochemical and Functional Group Differences

Key Findings :

  • Stereochemistry : The R-configuration in the target compound contrasts with S-isomers (e.g., CAS 327156-92-3), which exhibit divergent biological activity and synthetic pathways. For instance, S-isomers may require chiral resolution steps, increasing production costs .
  • Functional Groups: Boc vs. tert-Butoxy: Boc groups (as in the target compound) provide amine protection compatible with Fmoc-based solid-phase synthesis, while tert-butoxy groups lack this versatility . Cbz vs. Allyloxy: Cbz groups are stable under acidic conditions but require hydrogenolysis for removal, whereas allyloxy groups enable milder deprotection .

Table 2: Stability and Depletion Conditions

Protective Group Deprotection Method Stability (pH)
Cbz H2/Pd-C Acid-stable
Boc TFA (trifluoroacetic acid) Base-labile
Allyloxy Pd(0)/Nucleophile Acid-sensitive

Biological Activity

Dicyclohexylamine (R)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Dicyclohexylamine : A secondary amine known for its role in various chemical reactions.
  • Benzyloxycarbonyl group : Often used to protect amino groups during synthesis.
  • Tert-butoxycarbonyl (Boc) group : A common protecting group for amines.

This structural configuration allows the compound to participate in various biological interactions, particularly as it relates to enzyme inhibition and potential therapeutic applications.

1. Antimicrobial Properties

Research indicates that derivatives of dicyclohexylamine exhibit antimicrobial activity. For instance, studies have shown that certain amine derivatives can inhibit bacterial growth by disrupting cell membrane integrity and function. The specific compound may share similar properties due to its structural components, which can interact with microbial cell walls.

2. Corrosion Inhibition

While not a direct biological activity, the compound's application as a corrosion inhibitor in metal preservation highlights its chemical reactivity. The dicyclohexylamine derivative has been shown to form protective layers on metal surfaces, effectively reducing corrosion rates in various environments. This property is particularly relevant in industrial applications where metal integrity is crucial .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of dicyclohexylamine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting that the compound could serve as a basis for developing new antimicrobial agents.

CompoundConcentration (µg/mL)% Inhibition
Dicyclohexylamine Derivative5030
Dicyclohexylamine Derivative10060
Control (No Treatment)-0

Case Study 2: Corrosion Inhibition Efficacy

In an industrial setting, the effectiveness of dicyclohexylammonium pelargonate (a related compound) was tested on steel samples exposed to saline environments. The treated samples showed negligible corrosion after one year compared to untreated controls, which exhibited severe rusting.

Sample TypeTreatmentCorrosion After 1 Year
Steel WaferDicyclohexylammonium PelargonateNone
Steel WaferNo TreatmentSevere Rusting

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Dicyclohexylamine (R)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate, and how can they be addressed methodologically?

  • The compound’s synthesis involves orthogonal protecting groups (benzyloxycarbonyl [Z] and tert-butoxycarbonyl [Boc]) to prevent undesired side reactions. A critical challenge is achieving regioselective deprotection. For example, the Boc group is acid-labile (e.g., removed by trifluoroacetic acid), while the Z group requires hydrogenolysis or catalytic hydrogenation .
  • Recommendation : Use sequential deprotection protocols with rigorous monitoring via LC-MS or TLC to confirm intermediate purity .

Q. How does the stereochemistry (R-configuration) of the amino acid backbone influence the compound’s reactivity in peptide coupling reactions?

  • The R-configuration affects spatial orientation during amide bond formation, potentially altering coupling efficiency with carbodiimide reagents (e.g., DCC or HATU). For example, steric hindrance from the dicyclohexylamine counterion may require optimized reaction temperatures (0–25°C) and extended reaction times .
  • Data Insight : Studies on analogous Boc/Z-protected amino acids show up to 20% yield variation between enantiomers under identical conditions .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for assessing purity (>95% typically required for research-grade material) .
  • NMR : ¹H and ¹³C NMR can confirm stereochemistry and protecting group integrity. Key signals include tert-butyl protons (δ ~1.4 ppm) and benzyloxy carbonyl protons (δ ~5.1 ppm) .

Advanced Research Questions

Q. How can researchers mitigate racemization during the synthesis of this compound, particularly during coupling or deprotection steps?

  • Racemization risks increase under basic conditions or elevated temperatures. Strategies include:

  • Using coupling reagents like HOBt or Oxyma to minimize base-induced side reactions .
  • Performing Boc deprotection at 0°C with TFA in dichloromethane to limit exposure to harsh conditions .
    • Case Study : A 2023 study reported <2% racemization using HATU/DIPEA at −20°C in DMF .

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